molecular formula C11H17N3O3 B12799787 Cytidine, 2',3'-dideoxy-5-ethyl- CAS No. 192572-12-6

Cytidine, 2',3'-dideoxy-5-ethyl-

Cat. No.: B12799787
CAS No.: 192572-12-6
M. Wt: 239.27 g/mol
InChI Key: IADVHAUOJNFDIQ-DTWKUNHWSA-N
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Description

Cytidine, 2’,3’-dideoxy-5-ethyl- is a synthetic nucleoside analogue. It is structurally similar to cytidine, a naturally occurring nucleoside, but lacks hydroxyl groups at the 2’ and 3’ positions and has an ethyl group at the 5’ position. This modification imparts unique properties to the compound, making it useful in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine, 2’,3’-dideoxy-5-ethyl- typically involves the selective removal of hydroxyl groups from cytidine followed by the introduction of an ethyl group at the 5’ position. Common synthetic routes include:

    Deoxygenation: The hydroxyl groups at the 2’ and 3’ positions are removed using reagents such as tributyltin hydride and azobisisobutyronitrile (AIBN).

    Ethylation: The ethyl group is introduced at the 5’ position using ethylating agents like ethyl iodide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of Cytidine, 2’,3’-dideoxy-5-ethyl- follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to carry out the deoxygenation and ethylation reactions.

    Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Cytidine, 2’,3’-dideoxy-5-ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) are used under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of Cytidine, 2’,3’-dideoxy-5-ethyl-.

Scientific Research Applications

Cytidine, 2’,3’-dideoxy-5-ethyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The mechanism of action of Cytidine, 2’,3’-dideoxy-5-ethyl- involves its incorporation into nucleic acids, where it acts as a chain terminator. This prevents the elongation of nucleic acid chains, thereby inhibiting viral replication or cancer cell proliferation. The compound targets enzymes such as reverse transcriptase and DNA polymerase, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    Cytidine, 2’,3’-dideoxy-5-fluoro-: Similar structure but with a fluorine atom at the 5’ position.

    Cytidine, 2’,3’-dideoxy-5-methyl-: Similar structure but with a methyl group at the 5’ position.

    Cytidine, 2’,3’-dideoxy-5-ethyl-3’-fluoro-: Similar structure but with both an ethyl group at the 5’ position and a fluorine atom at the 3’ position.

Uniqueness

Cytidine, 2’,3’-dideoxy-5-ethyl- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ethyl group at the 5’ position enhances its stability and alters its interaction with enzymes, making it a valuable tool in research and potential therapeutic applications.

Properties

CAS No.

192572-12-6

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

4-amino-5-ethyl-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C11H17N3O3/c1-2-7-5-14(11(16)13-10(7)12)9-4-3-8(6-15)17-9/h5,8-9,15H,2-4,6H2,1H3,(H2,12,13,16)/t8-,9+/m0/s1

InChI Key

IADVHAUOJNFDIQ-DTWKUNHWSA-N

Isomeric SMILES

CCC1=CN(C(=O)N=C1N)[C@H]2CC[C@H](O2)CO

Canonical SMILES

CCC1=CN(C(=O)N=C1N)C2CCC(O2)CO

Origin of Product

United States

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